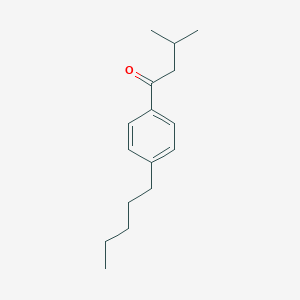
1-(4-Hexylphenyl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hexylphenyl)-2,2-difluoroethanone is a synthetic organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a faint odor and a boiling point of about 118.4 °C. It is also known as 4-hexylphenyl-2,2-difluoroethanone, (4-HP-DFA), or 4-HP-DFA. It is a versatile compound that can be used as a reactant in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
1-(4-Hexylphenyl)-2,2-difluoroethanone has been used in a variety of scientific research applications. It has been used as a reactant in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals and agrochemicals. It has also been used in the synthesis of novel fluorinated compounds, such as fluoroalkenes, fluoroalkynes, and fluorinated heterocycles.
Wirkmechanismus
1-(4-Hexylphenyl)-2,2-difluoroethanone is an organic compound with a highly reactive nature. It can undergo a variety of reactions and is commonly used as a reactant in organic synthesis. The most common reaction is the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is used to form cyclic molecules, such as cyclohexanes and cyclopentanes.
Biochemical and Physiological Effects
This compound is a synthetic compound with no known direct biochemical or physiological effects. However, it has been shown to be toxic to aquatic organisms at high concentrations, and it may have indirect effects on biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Hexylphenyl)-2,2-difluoroethanone has several advantages and limitations for use in laboratory experiments. It is a highly reactive compound and can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is toxic to aquatic organisms and should be handled with caution.
Zukünftige Richtungen
1-(4-Hexylphenyl)-2,2-difluoroethanone has a wide range of potential future applications. It could be used as a reactant in the synthesis of novel fluorinated compounds, such as fluoroalkenes, fluoroalkynes, and fluorinated heterocycles. It could also be used as a catalyst in polymerization reactions and as an intermediate in the production of pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore its potential applications in biochemistry and medicine.
Synthesemethoden
1-(4-Hexylphenyl)-2,2-difluoroethanone can be synthesized by the reaction of 4-bromohexylbenzene and 2,2-difluoroacetic acid in the presence of a base. The reaction is carried out in an inert atmosphere at a temperature of 60-70 °C. The reaction is complete in about 4 hours and yields a final product with a purity of more than 95%.
Eigenschaften
IUPAC Name |
2,2-difluoro-1-(4-hexylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(17)14(15)16/h7-10,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDHZLUWKELSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

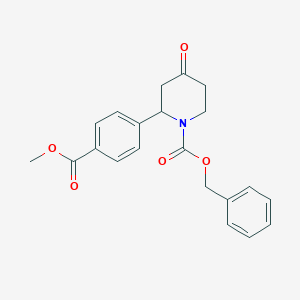
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)
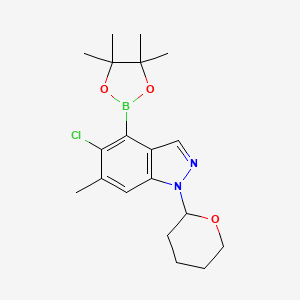
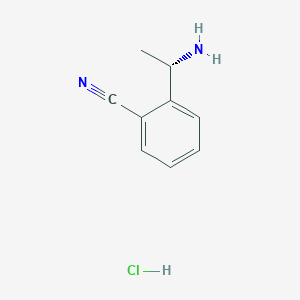
![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)
![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)
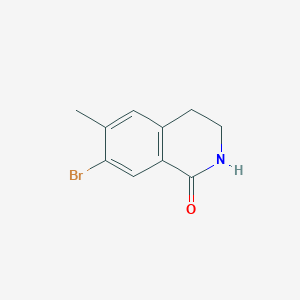
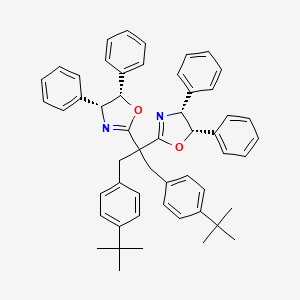
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)

